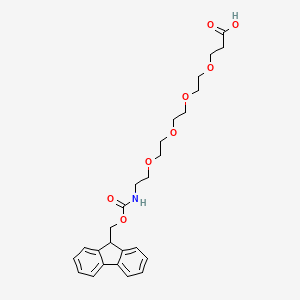

Acide 1-(9H-fluorène-9-yl)-3-oxo-2,7,10,13,16-pentaoxa-4-azanonadecan-19-oïque

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthèse peptidique en phase solide (SPPS)

Fmoc-N-amido-PEG4-acide : est largement utilisé dans la SPPS comme groupe protecteur d'amine sensible aux bases . Le groupe Fmoc peut être éliminé dans des conditions basiques douces, révélant une amine libre qui peut être utilisée pour l'élongation ultérieure de la chaîne peptidique. Le rôle de ce composé est crucial dans la synthèse de peptides complexes à des fins thérapeutiques et de recherche.

Découverte de médicaments

Dans la découverte de médicaments, Fmoc-N-amido-PEG4-acide sert de lieur dans la conception de conjugués anticorps-médicaments (ADC) . L'acide carboxylique terminal forme une liaison amide stable avec les groupes amine primaires des anticorps, tandis que l'espaceur PEG augmente la solubilité et la stabilité, améliorant les propriétés pharmacocinétiques du médicament.

Chimères de ciblage de la protéolyse (PROTAC)

Ce composé est également essentiel dans la synthèse des PROTAC, qui sont des molécules conçues pour dégrader des protéines spécifiques au sein des cellules . Le lieur PEG améliore la solubilité et la perméabilité des PROTAC, facilitant leur entrée dans les cellules et assurant leur interaction efficace avec les protéines cibles.

Électrophorèse capillaire

Fmoc-N-amido-PEG4-acide : est utilisé en électrophorèse capillaire comme réactif pour la dérivatisation pré-colonne des amines, ce qui permet leur analyse ultérieure par chromatographie liquide haute performance (CLHP) avec détection fluorescente . Cette application est essentielle pour la quantification précise des amines dans divers échantillons biologiques.

Bioconjugaison

L'acide carboxylique terminal du composé réagit avec les groupes amine primaires pour former des liaisons amide stables, une réaction couramment utilisée dans les techniques de bioconjugaison . Cette propriété est exploitée pour fixer des biomolécules à des surfaces ou à d'autres molécules, permettant la création de bioconjugués complexes à des fins de recherche ou thérapeutiques.

Imagerie biomédicale et biosenseurs

En raison de son excellente biocompatibilité, Fmoc-N-amido-PEG4-acide est fréquemment utilisé dans la construction d'agents d'imagerie biomédicale et de biosenseurs . L'espaceur PEG peut lier des molécules biologiquement actives à des agents d'imagerie, modifiant leur solubilité, leur stabilité et leur activité biologique, ce qui est essentiel pour les techniques d'imagerie non invasives.

Mécanisme D'action

Target of Action

It’s known that fmoc (9-fluorenylmethoxycarbonyl) group is commonly used in peptide synthesis for the temporary protection of amine groups .

Mode of Action

The Fmoc group in Fmoc-N-amido-PEG4-acid plays a crucial role in peptide synthesis. It protects the amine group during the synthesis process and can be removed under mildly basic conditions, allowing for the continuation of the peptide chain . The PEG4-acid part of the molecule is a polyethylene glycol (PEG) spacer, which can increase the solubility and stability of the peptide .

Biochemical Pathways

It’s known that fmoc-protected amino acids are used in the solid-phase peptide synthesis (spps), a process that involves the sequential addition of amino acids to a growing peptide chain .

Pharmacokinetics

Pegylation (the addition of peg groups) is known to improve the pharmacokinetic properties of peptides and proteins, including increased solubility, stability, and half-life, and reduced immunogenicity .

Result of Action

The primary result of the action of Fmoc-N-amido-PEG4-acid is the successful synthesis of peptides with improved properties. The Fmoc group allows for the stepwise construction of the peptide, while the PEG4-acid group enhances the peptide’s solubility and stability .

Action Environment

The action of Fmoc-N-amido-PEG4-acid is influenced by the conditions of the peptide synthesis process. Factors such as temperature, pH, and the presence of other reactants can affect the efficiency of Fmoc deprotection and peptide bond formation . The stability of the compound itself can also be affected by factors such as temperature and pH .

Analyse Biochimique

Biochemical Properties

Fmoc-N-amido-PEG4-acid plays a significant role in biochemical reactions. The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond .

Molecular Mechanism

Fmoc-N-amido-PEG4-acid exerts its effects at the molecular level through various mechanisms. For instance, it is used as a cleavable ADC linker for antibody-drug conjugates (ADCs) and as a PEG-based PROTAC linker for the synthesis of PROTACs .

Propriétés

IUPAC Name |

3-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33NO8/c28-25(29)9-11-31-13-15-33-17-18-34-16-14-32-12-10-27-26(30)35-19-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-8,24H,9-19H2,(H,27,30)(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUHRPLKTAAVHCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

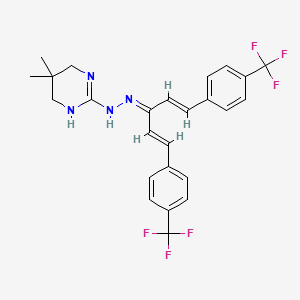

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.